molecular formula C10H10N2 B1226622 Quinolin-2-ylmethanamine CAS No. 5760-20-3

Quinolin-2-ylmethanamine

Cat. No.: B1226622
CAS No.: 5760-20-3
M. Wt: 158.2 g/mol
InChI Key: HGHPGHVNTQSTNM-UHFFFAOYSA-N
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Description

Quinolin-2-ylmethanamine is an organic compound with the molecular formula C10H10N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound typically appears as a white crystalline powder and is soluble in water and some organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Quinolin-2-ylmethanamine generally involves the reaction of 2-aminomethylquinoline with hydrochloric acid. This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce the environmental impact and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Quinolin-2-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Quinolin-2-ylmethanamine can be compared with other similar compounds, such as:

  • Pamaquine
  • Chloroquine
  • Tafenoquine
  • Bulaquine
  • Quinine
  • Mefloquine
  • Amodiaquine

These compounds share a quinoline ring system and are known for their antimalarial and anti-inflammatory properties. this compound is unique due to its specific structure and the range of reactions it can undergo .

Properties

IUPAC Name

quinolin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHPGHVNTQSTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206234
Record name 2-Aminomethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5760-20-3
Record name 2-Aminomethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005760203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminomethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinolin-2-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Combine quinoline-2-carbonitrile (0.2 g, 1.29 mmol), Raney® 3201 nickel (slurry in water, 0.05 g), 2N ammonia in methanol (10 mL) and hydrogenate at 50 psi for 15 min. Filter the reaction mixture through a pad of Celite®, remove the solvent and purify by SCX chromatography to obtain the title compound as a yellow oil (0.2 g, 98%). MS (ES+) m/z: 159 (M+H)+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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